6-Hydroxy-chroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

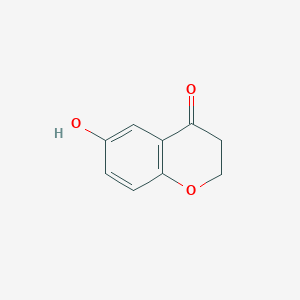

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKPIKIGEYFNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427765 | |

| Record name | 6-HYDROXY-CHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80096-64-6 | |

| Record name | 6-HYDROXY-CHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Hydroxy-chroman-4-one and Its Derivatives

Abstract

The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring and synthetic molecules with significant therapeutic potential. Among these, 6-hydroxy-chroman-4-one and its derivatives have garnered substantial interest within the drug discovery and development landscape. Their diverse biological activities, ranging from anticancer and antimicrobial to antioxidant and neuroprotective, underscore the importance of efficient and versatile synthetic strategies. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this compound and its variously substituted analogues. We will delve into the mechanistic underpinnings of key chemical transformations, offer detailed, field-proven experimental protocols, and explore the structure-activity relationships that guide the design of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction: The Significance of the this compound Scaffold

Chroman-4-ones, also known as 2,3-dihydro-1-benzopyran-4-ones, are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] The absence of the C2-C3 double bond distinguishes them from the related chromones, leading to significant variations in their chemical and biological properties.[1] The this compound core, in particular, is a key structural feature in a variety of bioactive molecules. This phenolic hydroxyl group can act as a crucial hydrogen bond donor/acceptor and is often implicated in the antioxidant properties of these compounds.

The therapeutic relevance of this scaffold is broad and continually expanding. Derivatives of this compound have been investigated for a multitude of applications, including:

-

Anticancer Agents: Exhibiting antiproliferative effects against various cancer cell lines.[1]

-

Antimicrobial and Antifungal Agents: Demonstrating efficacy against a range of pathogenic microorganisms.[2][3]

-

Sirtuin 2 (SIRT2) Inhibitors: Showing potential in the treatment of neurodegenerative diseases and cancer.[4][5]

-

Antioxidants: Scavenging free radicals and mitigating oxidative stress.[6]

-

α-Glucosidase Inhibitors: Offering a potential therapeutic avenue for diabetes.[6]

The versatility of the chroman-4-one skeleton allows for facile structural modifications at various positions (C2, C3, C6, C7, and C8), enabling the fine-tuning of physicochemical properties and biological activity. This guide will focus on the practical synthesis of the core this compound molecule and key derivatives that have shown promise in medicinal chemistry.

Core Synthesis of this compound

The synthesis of the parent this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two primary and reliable approaches are detailed below.

Strategy 1: Intramolecular Friedel-Crafts Acylation of a Phenoxypropanoic Acid

This classical and robust method involves the cyclization of a 3-(4-hydroxyphenoxy)propanoic acid precursor. The key step is an intramolecular electrophilic aromatic substitution, where the acyl group is directed to the ortho position of the phenolic hydroxyl group.

The synthesis begins with the reaction of hydroquinone with a suitable three-carbon synthon, such as acrylic acid or 3-chloropropionic acid, to form the phenoxypropanoic acid intermediate. The subsequent cyclization is typically promoted by a strong acid catalyst, which activates the carboxylic acid to form an acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, leading to the chroman-4-one ring system.

Diagram: Intramolecular Friedel-Crafts Acylation for this compound Synthesis

Caption: Synthetic pathway for this compound via intramolecular Friedel-Crafts acylation.

Materials:

-

Hydroquinone

-

Acrylic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Ice

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 3-(4-hydroxyphenoxy)propanoic acid: In a round-bottom flask equipped with a reflux condenser, dissolve hydroquinone (1.0 eq) in an appropriate solvent (e.g., water or toluene). Add acrylic acid (1.1 eq) and a catalytic amount of a suitable base (e.g., sodium hydroxide). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-hydroxyphenoxy)propanoic acid.

-

Intramolecular Friedel-Crafts Cyclization: To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the starting material), preheated to 70-80 °C, add 3-(4-hydroxyphenoxy)propanoic acid (1.0 eq) portion-wise with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 80-90 °C. Stir the mixture for 1-2 hours, monitoring the progress by TLC.

-

Work-up and Purification: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product. The resulting solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Catalyst Choice: Polyphosphoric acid and Eaton's reagent are effective dehydrating and protonating agents, facilitating the formation of the acylium ion necessary for the cyclization.[7] Eaton's reagent is often preferred as it is less viscous and easier to handle than PPA.[7]

-

Temperature Control: The cyclization step is typically exothermic. Maintaining the temperature within the specified range is crucial to ensure a controlled reaction rate and prevent unwanted side reactions or degradation of the product.

-

Work-up Procedure: Pouring the reaction mixture onto ice serves to both quench the reaction and hydrolyze the polyphosphoric acid, allowing for the isolation of the product. Thorough washing with water is necessary to remove any residual acid.

Strategy 2: O-Demethylation of 6-Methoxy-chroman-4-one

An alternative and widely used approach is the demethylation of the readily available 6-methoxy-chroman-4-one. This strategy is particularly useful when the methoxy precursor is commercially available or easily synthesized.

The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. The reaction typically involves the use of strong acids, such as hydrobromic acid (HBr), or Lewis acids like boron tribromide (BBr₃).[8] With HBr, the ether oxygen is first protonated, making the methyl group susceptible to nucleophilic attack by the bromide ion in an SN2 reaction, releasing methyl bromide as a byproduct.[8]

Diagram: O-Demethylation of 6-Methoxy-chroman-4-one

Caption: Synthesis of this compound via O-demethylation.

Materials:

-

6-Methoxy-chroman-4-one

-

Hydrobromic acid (48% aqueous solution or 33% in acetic acid)

-

Acetic acid (glacial)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-chroman-4-one (1.0 eq) in glacial acetic acid.

-

Addition of HBr: Add a solution of hydrobromic acid (e.g., 33% HBr in acetic acid, 3-5 eq) to the flask.[9]

-

Heating: Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours.[9] Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Causality Behind Experimental Choices:

-

Reagent Selection: HBr in acetic acid is a classic and effective reagent for the cleavage of aryl methyl ethers.[9] The acetic acid serves as a solvent and can also participate in the reaction mechanism. Boron tribromide (BBr₃) is a more powerful but also more hazardous and moisture-sensitive alternative that can be used at lower temperatures.[8]

-

Reflux Conditions: The high temperature is necessary to overcome the activation energy for the cleavage of the relatively stable aryl-O-CH₃ bond.

-

Aqueous Work-up with Bicarbonate Wash: The addition to ice water helps to precipitate the product and dilute the acid. The sodium bicarbonate wash is crucial to remove any residual HBr and acetic acid from the organic phase.

Synthesis of this compound Derivatives

The true therapeutic potential of the chroman-4-one scaffold is realized through the synthesis of its derivatives. By strategically introducing various substituents, medicinal chemists can modulate the compound's pharmacological profile.

Synthesis of 2-Substituted Derivatives

Substitution at the C2 position can be achieved through a base-mediated aldol condensation of a 2',5'-dihydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.

Materials:

-

2',5'-Dihydroxyacetophenone

-

Aliphatic or aromatic aldehyde (e.g., hexanal)

-

Diisopropylamine (DIPA) or another suitable base

-

Ethanol

-

Dichloromethane

-

1 M Hydrochloric acid

-

10% Sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Mixture: In a microwave-safe vial, prepare a solution of 2',5'-dihydroxyacetophenone (1.0 eq) in ethanol. Add the desired aldehyde (1.1 eq) and diisopropylamine (1.1 eq).[5]

-

Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[5]

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[5]

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-substituted-6-hydroxy-chroman-4-one.

Synthesis of 3-Benzylidene Derivatives

3-Benzylidene-chroman-4-ones are a particularly interesting class of derivatives with reported antioxidant and α-glucosidase inhibitory activities.[6] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted benzaldehyde.

Diagram: Synthesis of 3-Benzylidene-6-hydroxy-chroman-4-one

Caption: General scheme for the synthesis of 3-benzylidene-6-hydroxy-chroman-4-one derivatives.

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Piperidine

-

Ethanol

-

Dilute hydrochloric acid

-

Ice water

Procedure:

-

Reaction Setup: A mixture of this compound (1.0 eq), the substituted benzaldehyde (1.2 eq), and a catalytic amount of piperidine (1.2 eq) is heated at 100 °C.[10]

-

Reaction Monitoring: The reaction is monitored by TLC until the starting materials are consumed.

-

Work-up: After cooling, the reaction mixture is diluted with ice water and acidified with concentrated HCl. The precipitated solid is collected by filtration.

-

Purification: The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel column chromatography to afford the desired 3-benzylidene-chroman-4-one derivative.[10]

Characterization of this compound and Its Derivatives

The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic techniques is typically employed for this purpose.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, with characteristic splitting patterns. A singlet for the phenolic hydroxyl proton. Two triplets for the methylene protons at C2 and C3. |

| ¹³C NMR | A signal for the carbonyl carbon (C4) typically in the range of 190-200 ppm. Signals for the aromatic carbons and the methylene carbons at C2 and C3. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound (C₉H₈O₃: 164.16 g/mol ).[11] |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretching, typically around 1680 cm⁻¹. A broad absorption band for the hydroxyl group (O-H) stretching. |

Note: Specific chemical shifts and coupling constants will vary depending on the solvent used and the substitution pattern of the derivatives. For detailed spectral data, refer to databases such as SpectraBase and the Biological Magnetic Resonance Bank.[12][13]

Applications in Drug Discovery and Development

The this compound scaffold and its derivatives have emerged as promising candidates in various therapeutic areas. The following examples highlight their potential and the structure-activity relationships (SAR) that have been elucidated.

Sirtuin 2 (SIRT2) Inhibitors

SIRT2 is a promising target for the treatment of neurodegenerative diseases and cancer. Several studies have identified chroman-4-one derivatives as potent and selective SIRT2 inhibitors.[4][5]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at C2: An alkyl chain with three to five carbons at the C2 position is favorable for high potency.[5]

-

Substitution at C6 and C8: Larger, electron-withdrawing groups at the C6 and C8 positions enhance inhibitory activity.[4] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 µM.[4]

-

Intact Carbonyl Group: The carbonyl group at C4 is crucial for activity.[5]

Antimicrobial Agents

The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Chroman-4-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[2][3]

Structure-Activity Relationship (SAR) Insights:

-

Hydroxyl Group at C7 (or C6): The presence of a phenolic hydroxyl group appears to be important for antimicrobial activity. The addition of alkyl or aryl carbon chains at this position can reduce activity.[2]

-

Substitution on the Benzylidene Moiety (for 3-benzylidene derivatives): The introduction of a catechol (3',4'-dihydroxy) group on the phenyl ring of the benzylidene moiety has been shown to be important for both α-glucosidase inhibition and antioxidant activities.[6]

Conclusion

The synthesis of this compound and its derivatives offers a rich and rewarding field of study for medicinal chemists. The synthetic routes described in this guide, including intramolecular Friedel-Crafts acylation and O-demethylation, provide reliable and adaptable methods for accessing the core scaffold. Furthermore, the facile derivatization at multiple positions allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. As our understanding of the therapeutic potential of this privileged scaffold continues to grow, the development of novel and efficient synthetic methodologies will remain a critical endeavor in the quest for new medicines.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]

- 10. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 11. This compound | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. bmse001121 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one at BMRB [bmrb.io]

chemical properties and structure of 6-hydroxy-chroman-4-one

An In-depth Technical Guide to 6-Hydroxy-chroman-4-one: Structure, Properties, and Synthesis

Introduction

The chroman-4-one scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] These frameworks, consisting of a benzene ring fused to a dihydropyranone ring, are ubiquitous in nature, forming the core of various flavonoids and other bioactive natural products.[3] Their synthetic derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4]

This guide focuses on a specific, synthetically valuable derivative: This compound . While not as extensively studied for its own bioactivity as some of its isomers, it serves as a critical building block and synthetic intermediate for more complex molecules.[5] Notably, it has been investigated for potential antipsychotic applications and is a precursor in the development of novel antimalarial agents.[5][6] This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, thereby establishing a foundation for its application in medicinal chemistry.

Molecular Structure and Physicochemical Properties

Structure Elucidation

This compound is structurally defined by the chroman-4-one core with a hydroxyl (-OH) substituent at the C6 position of the aromatic ring. This substitution pattern dictates its electronic properties and chemical reactivity.

IUPAC Name: 6-hydroxy-2,3-dihydrochromen-4-one[7] CAS Number: 80096-64-6[7][8][9] Molecular Formula: C₉H₈O₃[7][8]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its solubility, permeability, and behavior in biological systems and for planning synthetic modifications.

| Property | Value | Source(s) |

| Molecular Weight | 164.16 g/mol | [7][8] |

| Appearance | Off-white to light yellow/bright yellow solid | [5][9] |

| Melting Point | 129-131 °C (from benzene/ligroine) or 142-144 °C (from ethyl acetate) | [5][9] |

| Boiling Point | 372.4±42.0 °C (Predicted) | [5] |

| Density | 1.343±0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.58±0.20 (Predicted) | [5] |

| LogP | 1.3574 | [8] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Based on its structure, the following spectral features are expected.

-

¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the aromatic and aliphatic protons. The three aromatic protons (at C5, C7, and C8) will appear as a complex set of multiplets or doublets in the aromatic region (~6.8-7.8 ppm). The protons on the dihydropyranone ring are diastereotopic and will appear as two triplets around ~4.5 ppm (H2, adjacent to the ether oxygen) and ~2.8 ppm (H3, adjacent to the carbonyl group).[10] The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon (C4) is the most deshielded, appearing around 190 ppm.[10] The six aromatic carbons will resonate between ~110 and 165 ppm, with the carbons directly attached to oxygen (C6, C4a, C8a) appearing further downfield. The two aliphatic carbons, C2 and C3, will appear upfield around ~67 ppm and ~37 ppm, respectively.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11] Expected characteristic absorption bands include a broad O-H stretch for the phenol (~3200-3400 cm⁻¹), a strong C=O stretch for the ketone (~1680 cm⁻¹), C-O stretching for the ether and phenol (~1250 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600 and 1490 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. In techniques like GC-MS, the molecular ion peak [M]⁺ would be observed at m/z = 164.[7]

Synthesis and Reactivity

Primary Synthetic Protocol: Demethylation of 6-Methoxychroman-4-one

A common and effective method for preparing this compound is through the cleavage of the corresponding methyl ether, 6-methoxychroman-4-one.[5][9] This precursor is often more accessible synthetically. The use of hydrobromic acid in acetic acid is a standard protocol for demethylating aryl methyl ethers.

Causality of Reagent Choice: The mechanism involves the protonation of the ether oxygen by the strong acid, making the methyl group susceptible to nucleophilic attack by the bromide ion (Sₙ2 reaction). The high temperature and acidic conditions facilitate this cleavage.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound CAS#: 80096-64-6 [m.chemicalbook.com]

- 6. This compound | 80096-64-6 | FDA09664 [biosynth.com]

- 7. This compound | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 80096-64-6 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Biological Activities of Chroman-4-one Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1] This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[2][3] Found in numerous natural products, particularly flavonoids (2-phenyl chroman-4-ones), and accessible through various synthetic routes, the chroman-4-one scaffold has garnered significant attention for its therapeutic potential.[4][5][6][7] Its structural versatility allows for modifications at multiple positions, enabling chemists to fine-tune its properties for enhanced potency and selectivity.

This guide provides a comprehensive overview of the major biological activities associated with chroman-4-one derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Key Biological Activities of Chroman-4-one Scaffolds

Derivatives of the chroman-4-one core exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4][8]

Anticancer Activity

The development of novel anticancer agents remains a top priority in pharmaceutical research, and chroman-4-one derivatives have emerged as a promising class of compounds.[4] Naturally occurring flavanones and synthesized derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including those of the breast, lung, and colon, as well as leukemia.[4][9][10]

Mechanism of Action

The anticancer effects of chroman-4-ones are often multifactorial, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

-

Inhibition of Signaling Pathways: A primary mechanism involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway .[11][12][13] This pathway is frequently over-activated in many cancers, promoting cell growth and resistance to apoptosis.[12][14] Chroman-4-one derivatives can interfere with this cascade, often by inhibiting key kinases like Akt, thereby suppressing tumor cell proliferation and survival.[13][15][16]

-

Induction of Apoptosis: Many chroman-4-one compounds induce programmed cell death (apoptosis) in cancer cells. This can be achieved by increasing the levels of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.[10]

-

Sirtuin Inhibition: Certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[2][3][17][18] Inhibition of SIRT2 by these compounds correlates with antiproliferative effects in cancer cell lines.[17][18]

The following diagram illustrates a simplified view of how chroman-4-one derivatives can inhibit the PI3K/Akt pathway, a common mechanism for their anticancer effects.

Structure-Activity Relationship (SAR)

The anticancer potency of chroman-4-one derivatives is highly dependent on their substitution patterns.

-

3-Benzylidene Group: The introduction of a 3-benzylidene moiety is a common strategy that often enhances cytotoxicity. Substitutions on the benzylidene ring, such as methoxy or chloro groups, can significantly modulate activity.[5][16]

-

Substitutions on the Chroman Ring: Electron-withdrawing groups on the aromatic ring of the chroman scaffold are often crucial for potent inhibitory activity.[17]

-

C2-Position: The nature of the substituent at the C2 position can greatly influence activity. For SIRT2 inhibitors, an alkyl chain of three to five carbons in this position was found to be optimal.[2][3]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the chroman-4-one test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for new therapeutic agents.[19][20]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key inflammatory signaling pathways.

-

Inhibition of NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[21][22][23] Chroman-4-one derivatives can inhibit the activation of the NF-κB pathway.[15] This is often achieved by preventing the degradation of its inhibitory protein, IκBα, which keeps NF-κB sequestered in the cytoplasm and prevents it from translocating to the nucleus to initiate inflammatory gene transcription.[23][24]

-

Modulation of MAPK Pathway: Some derivatives have been shown to suppress inflammation by inhibiting the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway.[25]

This diagram shows the canonical NF-κB signaling pathway and highlights the inhibitory action of chroman-4-one derivatives.

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents.[1][26] Chroman-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][4][8]

Spectrum of Activity

Studies have shown that these compounds are active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species, particularly Candida species.[1][26][27][28]

Mechanism of Action

The exact mechanisms are still under investigation, but potential modes of action include:

-

Enzyme Inhibition: Molecular modeling suggests that some derivatives may target key fungal enzymes essential for virulence and survival, such as HOG1 kinase and Fructose-1,6-bisphosphate aldolase (FBA1) in Candida albicans.[1][8][26]

-

Membrane Disruption: Some compounds may act by dissipating the bacterial membrane potential, which disrupts essential cellular processes and leads to cell death.[27]

Structure-Activity Relationship (SAR)

-

Hydroxyl Groups: The presence and position of hydroxyl groups are critical. For instance, the addition of alkyl or aryl chains to the hydroxyl group at position 7 has been shown to reduce antimicrobial activity.[1][26]

-

Hydrophobic Substituents: In some series, a hydrophobic substituent at the C2-position, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial activity.[27]

-

Thiochromanones: Replacing the oxygen atom in the heterocycle with sulfur (to form a thiochroman-4-one) can significantly enhance antifungal activity.[28]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the in vitro potency of new anti-infective compounds.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after a defined incubation period.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the chroman-4-one derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus or C. albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum and a known antibiotic/antifungal like ampicillin or fluconazole), a negative control (broth only), and a vehicle control (broth with inoculum and the solvent used for the test compound).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases.[4] Chroman-4-one derivatives, particularly those with phenolic hydroxyl groups, are known to be potent antioxidants.[5]

Mechanism of Action

The antioxidant activity of chroman-4-ones is primarily due to their ability to scavenge free radicals. This is typically achieved through a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism, where the antioxidant molecule donates a hydrogen atom or an electron to neutralize the radical, thus terminating the oxidative chain reaction.[29]

Structure-Activity Relationship (SAR)

-

Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are the most critical factors. A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) system on the B-ring of flavanones significantly enhances radical scavenging activity.[5]

-

C7-Position: A hydroxyl group at the C7 position of the chroman ring is also important for antioxidant capacity.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[29][30]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm.[29] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a loss of the violet color. The degree of discoloration is proportional to the scavenging activity of the compound.[29]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each test compound dilution to the wells.

-

Initiate Reaction: Add 100 µL of the DPPH working solution to each well. Prepare a control sample containing only methanol and the DPPH solution.

-

Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the sample concentration to determine the IC50 value.

The following diagram outlines the general workflow for the discovery and evaluation of biologically active chroman-4-one scaffolds.

Summary of Activities and Representative Data

The following table summarizes the key biological activities and provides context for the type of quantitative data generated during evaluation.

| Biological Activity | Key Molecular Target(s) / Pathway(s) | Common Assay(s) Used | Quantitative Metric | Typical Potency Range |

| Anticancer | PI3K/Akt, SIRT2, Apoptosis pathways | MTT, SRB (cytotoxicity) | IC50 (µM) | Low to high micromolar |

| Anti-inflammatory | NF-κB, MAPK pathways | Nitric Oxide (NO) assay, Cytokine (ELISA) | IC50 (µM) | Low to high micromolar |

| Antimicrobial | Bacterial/Fungal enzymes, Cell membrane | Broth Microdilution | MIC (µg/mL) | 0.39 to >1024 µg/mL |

| Antioxidant | Free radicals (DPPH•, ABTS•+) | DPPH, ABTS, FRAP, ORAC | IC50 (µM) or Trolox Equivalents | Varies widely with structure |

Conclusion and Future Perspectives

The chroman-4-one scaffold is undeniably a cornerstone in modern medicinal chemistry. Its inherent structural features and amenability to chemical modification have led to the development of derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates the vast potential of these compounds in addressing critical therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Future research will likely focus on several key areas:

-

Improving Selectivity and Potency: Fine-tuning substitutions to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Elucidating Novel Mechanisms: Deeper investigation into the molecular targets and signaling pathways to uncover new mechanisms of action.

-

Enhancing Pharmacokinetic Properties: Optimizing compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for translating in vitro activity into in vivo efficacy.

-

Combinatorial Approaches: Exploring the use of chroman-4-one derivatives in combination with existing therapies to achieve synergistic effects and overcome drug resistance.

The continued exploration of the chroman-4-one chemical space promises to yield novel and effective therapeutic agents for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]

- 19. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

- 24. purformhealth.com [purformhealth.com]

- 25. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. benchchem.com [benchchem.com]

- 30. mdpi.com [mdpi.com]

natural sources and isolation of 6-hydroxy-chroman-4-one

An In-depth Technical Guide to the Natural Sources, Isolation, and Synthesis of 6-hydroxy-chroman-4-one

Abstract

This compound represents a core heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. As a derivative of the chromanone family, it serves as a foundational building block for synthesizing a wide array of pharmacologically active compounds.[1] While the broader chromanone and chromone classes are ubiquitous in nature, found in numerous plant and fungal species, this compound itself is not commonly isolated directly.[2][3] This guide provides a comprehensive overview of the natural occurrence of related chromanone structures, outlines robust, field-proven methodologies for their isolation and purification, and presents detailed, validated protocols for the chemical synthesis of the target compound, this compound. By bridging the gap between natural product chemistry and synthetic accessibility, this document serves as a critical resource for researchers aiming to leverage this privileged scaffold in their work.

The Chroman-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, making it a highly valuable starting point for drug discovery. The chroman-4-one skeleton, a fusion of a benzene ring and a dihydropyran ring, is a quintessential example of such a scaffold.[1][4] Unlike its close relative, chromone, the chroman-4-one structure lacks the C2-C3 double bond, a seemingly minor difference that results in significant variations in conformational flexibility and biological activity.[1]

Compounds built upon this core have demonstrated a remarkable breadth of pharmacological effects, including:

The specific placement of substituents, particularly hydroxyl groups, on the aromatic ring is a key determinant of a derivative's biological profile. The 6-hydroxy moiety, in particular, is a common feature in related natural products like tocopherols (Vitamin E), where it is essential for their antioxidant activity by enabling the donation of a hydrogen atom to quench reactive oxygen species.[6][7] This inherent antioxidant potential makes this compound a highly attractive precursor for developing novel therapeutics targeting diseases with an oxidative stress component.

Natural Occurrence of Chromanones

Chromanones and their chromone counterparts are widely distributed secondary metabolites in the plant and fungal kingdoms.[2][3] They are a significant subclass of oxygen-containing heterocyclic compounds that arise from various biosynthetic pathways, most commonly the acetate-malonate pathway.[8] While a direct and abundant natural source for this compound is not prominently documented, numerous structurally related chromanones have been isolated, providing valuable context for their phytochemical significance.

| Compound Name | Natural Source | Reported Biological Activity | Reference |

| 6-(Hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one | Cassia pumila | Anti-MRSA Activity | [2][3] |

| 2,2,6-Trimethyl-8-(2-oxopropyl)chroman-4-one | Cassia pumila | Anti-MRSA Activity | [2][3] |

| 7-Hydroxychroman-4-one | Precursor for synthesis, found in various plants | Antimicrobial, Anti-inflammatory | [5] |

| Homoisoflavonoids (Chromanone-derived) | Fabaceae, Asparagaceae, Orchidaceae families | Antidiabetic, Cytotoxic, Anti-inflammatory | [5] |

| Various Chromanone Glycosides | Hypericum, Humulus, Aloe species | Anti-Helicobacter pylori, Anti-inflammatory | [8] |

The search for new chromanones continues to be a fruitful area of natural product research, with novel structures regularly being isolated from endophytic fungi and previously unexamined plant species.[2][9]

General Strategies for Isolation of Chromanones from Natural Sources

The isolation of chromanones from a natural matrix is a multi-step process that relies on fundamental principles of phytochemistry. The methodology must be systematic and self-validating, ensuring that the final purified compound is well-characterized and free of contaminants. The general workflow is adaptable based on the source material and the specific polarity of the target chromanone.

Experimental Protocol: General Isolation Workflow

This protocol provides a representative, step-by-step methodology for the extraction and purification of chromanones from a plant source.

1. Preparation of Source Material:

- Collect and identify the plant material (e.g., leaves, stems, roots).

- Shade-dry the material for 10-15 days to reduce moisture content and prevent enzymatic degradation.[10]

- Pulverize the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[10]

2. Solvent Extraction:

- Rationale: The choice of solvent is critical and depends on the polarity of the target chromanones. A sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is often employed to achieve a preliminary separation.

- Procedure:

- Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus or a large glass percolator.

- Exhaustively extract the powder first with a non-polar solvent like hexane to remove lipids and chlorophyll.[11]

- Following the hexane extraction, extract the same plant material with a solvent of medium polarity, such as ethyl acetate or dichloromethane, which are effective for extracting most chromanones.[11]

- Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude ethyl acetate extract.

3. Liquid-Liquid Partitioning (Fractionation):

- Rationale: This step further purifies the extract by separating compounds based on their differential solubility in immiscible liquids.

- Procedure:

- Dissolve the crude ethyl acetate extract in a methanol/water mixture (e.g., 90:10).

- Transfer the solution to a separatory funnel and partition it against hexane to remove any remaining non-polar impurities.

- Collect the methanol/water layer and subsequently partition it against a solvent like ethyl acetate. The chromanones will typically partition into the ethyl acetate phase.

- Evaporate the final ethyl acetate fraction to dryness.

4. Chromatographic Purification:

- Rationale: Column chromatography is the primary method for isolating individual compounds from a complex mixture.

- Procedure:

- Column Chromatography:

- Prepare a silica gel (70-230 mesh) column packed in a suitable non-polar solvent (e.g., hexane).[10]

- Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

- Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc 95:5 -> 90:10 -> ... -> 0:100).

- Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

- Preparative HPLC:

- For final purification, subject the semi-purified fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

5. Structural Elucidation:

- Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) Spectroscopy.[5][12]

Visualization: Isolation Workflow

Caption: General workflow for the isolation and purification of chromanones.

Synthesis of this compound

Given the lack of abundant direct natural sources, chemical synthesis provides the most reliable and scalable route to obtain this compound for research and development. A highly efficient and well-documented method involves the demethylation of a readily available precursor, 6-methoxy-chroman-4-one.

Experimental Protocol: Synthesis via Demethylation

This protocol is adapted from established procedures for aryl-methyl ether cleavage.[13]

Reaction: 6-methoxy-chroman-4-one → this compound

Materials:

-

6-methoxy-chroman-4-one (starting material)

-

Glacial Acetic Acid

-

Hydrobromic Acid (HBr, >40%)

-

Ethyl Acetate (EtOAc)

-

Potassium Hydroxide (KOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-methoxy-chroman-4-one (e.g., 2.9 g, 0.0163 mol).

-

Acid Addition: Sequentially add glacial acetic acid (20 mL) and hydrobromic acid (>40%, 20 mL) to the flask.

-

Reflux: Stir the reaction mixture and heat it to reflux for 1 hour. Monitor the reaction progress using TLC.

-

Work-up - Extraction:

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Adjust the pH of the solution to 10-11 using a KOH solution to neutralize the acids and deprotonate the product's phenol group, moving it to the aqueous layer.

-

Wash the aqueous layer with ethyl acetate to remove any non-phenolic impurities. Discard the organic layer.

-

-

Work-up - Isolation:

-

Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid. This will protonate the phenolic product, making it less water-soluble.

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine all the organic (ethyl acetate) layers.

-

-

Purification:

-

Dry the combined organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

Cool the concentrated solution to induce precipitation of the product.

-

Recrystallize the resulting solid from ethyl acetate to yield pure this compound as bright yellow crystals.[13]

-

Expected Yield: ~81%[13]

Visualization: Synthesis Pathway

Caption: Synthesis of this compound via demethylation.

Summary and Future Perspectives

This compound stands as a valuable scaffold for the development of new therapeutic agents, largely due to the proven pharmacological versatility of the chromanone core. While it is not a commonly reported direct isolate from nature, the broader chromanone family is richly represented in plants and fungi. This guide provides a robust framework for researchers, detailing the general protocols necessary to isolate these related compounds from natural sources.

Crucially, the challenges of natural isolation are effectively bypassed through reliable chemical synthesis. The provided demethylation protocol offers a high-yield, straightforward path to obtaining pure this compound, empowering researchers to readily access this compound for further derivatization and biological screening. Future research should focus on exploring the synthetic derivatization of the 6-hydroxy position to create libraries of novel compounds for high-throughput screening against various disease targets, including cancer, microbial infections, and inflammatory disorders.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijrpc.com [ijrpc.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. worldwidejournals.com [worldwidejournals.com]

- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 80096-64-6 [m.chemicalbook.com]

Spectroscopic Analysis of 6-Hydroxy-Chroman-4-One: A Technical Guide for Researchers

Introduction: The Significance of 6-Hydroxy-Chroman-4-One

This compound belongs to the chromanone class of heterocyclic compounds, which are integral scaffolds in numerous natural products and synthetic molecules.[1] The chroman-4-one framework, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile building block in medicinal chemistry and materials science. The position and nature of substituents on this core structure profoundly influence its physicochemical properties and biological activity. Therefore, precise and unambiguous structural characterization is a cornerstone of any research involving this compound. This guide provides a comprehensive technical overview of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with conventional atom numbering, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment; protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).[2] The integration of a signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, revealing the connectivity of the hydrogen framework.[3]

Predicted ¹H NMR Data for this compound:

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.70 | d | ~8.8 | Ortho coupling to H-7. Deshielded by the adjacent carbonyl group. |

| H-7 | ~7.05 | dd | ~8.8, ~2.5 | Ortho coupling to H-5 and meta coupling to H-8. |

| H-8 | ~6.95 | d | ~2.5 | Meta coupling to H-7. |

| 6-OH | 5.0 - 9.0 | br s | - | Phenolic proton, chemical shift is concentration and solvent dependent. |

| H-2 | ~4.50 | t | ~6.5 | Triplet due to coupling with two H-3 protons. Deshielded by the ether oxygen. |

| H-3 | ~2.80 | t | ~6.5 | Triplet due to coupling with two H-2 protons. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information on the carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.[4] The chemical shift of a carbon is highly sensitive to its electronic environment.

Predicted ¹³C NMR Data for this compound:

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~192.0 | Carbonyl carbon, highly deshielded. |

| C-8a | ~158.0 | Aromatic carbon attached to the ether oxygen. |

| C-6 | ~155.0 | Aromatic carbon attached to the hydroxyl group. |

| C-5 | ~128.0 | Aromatic CH. |

| C-4a | ~120.0 | Quaternary aromatic carbon adjacent to the carbonyl. |

| C-8 | ~118.0 | Aromatic CH. |

| C-7 | ~115.0 | Aromatic CH. |

| C-2 | ~67.0 | Aliphatic carbon attached to the ether oxygen. |

| C-3 | ~37.0 | Aliphatic carbon adjacent to the carbonyl group. |

Experimental Protocol: Acquiring High-Quality NMR Spectra

The integrity of NMR data is critically dependent on meticulous sample preparation and proper instrument setup.

Caption: A step-by-step workflow for obtaining NMR spectra.

-

Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical as it must dissolve the compound without its own signals obscuring those of the analyte.

-

Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[5]

-

Data Acquisition: Standard ¹H and ¹³C spectra are acquired using appropriate pulse programs. For ¹³C NMR, a larger number of scans is typically required due to the lower sensitivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that acts as a molecular "fingerprint".[7]

Key IR Absorption Bands for this compound:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200-3600 | O-H stretch | Phenolic -OH | Broad, Strong |

| 3000-3100 | C-H stretch | Aromatic C-H | Medium |

| 2850-2960 | C-H stretch | Aliphatic C-H | Medium |

| ~1680 | C=O stretch | Ketone | Strong |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium |

| ~1250 | C-O stretch | Aryl Ether | Strong |

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[8] The strong absorption around 1680 cm⁻¹ is a clear indicator of the conjugated ketone carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for analyzing solid samples with minimal preparation.[9]

Caption: The straightforward process for ATR-FTIR analysis.

-

Background Collection: Before analyzing the sample, a background spectrum is collected. This measures the ambient environment (air) and is automatically subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal (commonly diamond).

-

Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: The IR spectrum is then collected.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In the most common technique, Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion (M⁺•).[10] This ion, along with fragments formed from its decomposition, are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum for this compound:

-

Molecular Ion (M⁺•): The molecular formula of this compound is C₉H₈O₃, giving a molecular weight of 164.047 g/mol .[11] The mass spectrum should show a prominent molecular ion peak at m/z = 164.

-

Fragmentation: Chromanones are known to undergo characteristic fragmentation pathways, most notably a retro-Diels-Alder (RDA) reaction. This involves the cleavage of the dihydropyranone ring. The loss of a neutral CO molecule is also a common fragmentation pathway for carbonyl-containing compounds.

Caption: Simplified representation of expected major fragmentation routes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.[12]

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

-

Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by EI), fragmented, and detected.

Conclusion

The synergistic application of NMR, IR, and MS provides a powerful and definitive approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, IR spectroscopy provides a rapid confirmation of essential functional groups, and mass spectrometry confirms the molecular weight and offers valuable structural insights through fragmentation analysis. The methodologies and interpretative frameworks detailed in this guide are intended to provide researchers with a robust and reliable system for the comprehensive analysis of this important chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chromanone(491-37-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. This compound | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sample preparation GC-MS [scioninstruments.com]

structural diversity of 6-hydroxy-chromanols and chromenols

An In-Depth Technical Guide to the Structural Diversity of 6-Hydroxy-Chromanols and Chromenols

Authored by: Gemini, Senior Application Scientist

Foreword: The 6-hydroxy-chromanol and -chromenol scaffolds represent a cornerstone in natural product chemistry and medicinal chemistry. From the essential antioxidant functions of Vitamin E to the development of novel therapeutic agents, the structural nuances of these bicyclic heterocycles dictate their biological destiny. This guide provides a comprehensive exploration of their structural diversity, the biosynthetic and synthetic strategies that generate this diversity, and the profound implications for their function. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical versatility of this important class of molecules.

The Core Architecture: A Foundation for Diversity

At the heart of this molecular family are two parent structures: the 6-hydroxy-chromanol and the 6-hydroxy-chromenol. The fundamental difference lies in the saturation of the heterocyclic pyran ring.

-

6-Hydroxy-chromanol: Characterized by a saturated dihydropyran ring fused to the hydroquinone moiety. The parent structure is 2-methyl-3,4-dihydro-2H-chromen-6-ol.[1][2] This core is the basis for tocopherols (e.g., Vitamin E) and related compounds.

-

6-Hydroxy-chromenol: Features an unsaturated pyran ring, creating a 2-methyl-2H-chromen-6-ol core.[1][2] This structure is found in tocotrienols and other derivatives like sargachromenols.[2][3]

The defining feature of both scaffolds is the phenolic hydroxyl group at the C-6 position. This group is the epicenter of their renowned antioxidant activity, capable of donating a hydrogen atom to quench reactive oxygen species (ROS), forming a stabilized phenoxyl radical.[1][4] The stability of this radical is paramount and is influenced by the substitution pattern on the aromatic ring.

Figure 1: Core chromanol and chromenol structures and key points of diversification.

Sources of Structural Diversity

The remarkable array of over 230 known naturally occurring chromanols and chromenols arises from variations at specific positions on the core scaffold.[1][5][6] This diversity can be systematically categorized.

Aromatic Ring Substitution: The Methylation Code

The number and position of methyl groups on the aromatic portion of the chroman/chromenol ring are primary classifiers. This pattern significantly impacts antioxidant potency by influencing the stability of the phenoxyl radical formed after hydrogen donation. The four main classes, widely recognized from the Vitamin E family, are:

-

Alpha (α): Trimethylated (5,7,8-trimethyl)

-

Beta (β): Dimethylated (5,8-dimethyl)

-

Gamma (γ): Dimethylated (7,8-dimethyl)

-

Delta (δ): Monomethylated (8-methyl)

In general, increased methylation enhances antioxidant activity, with the α-form being the most potent radical scavenger in vitro.[4]

The C-2 Side Chain: A Playground of Isoprenoids

The greatest structural variability is introduced via the side chain attached at the C-2 position.[1][6] This lipophilic tail is crucial for anchoring the molecule within cellular membranes.

-

Saturation: The most fundamental distinction is between the fully saturated phytyl tail of tocopherols (chromanols) and the unsaturated isoprenoid chain with three double bonds found in tocotrienols (chromenols).

-

Length and Modification: Nature extends beyond the common C16 side chain of Vitamin E. Variations include shorter hemiterpenes, sesquiterpenes, and longer chains like the C45 solanesyl group found in plastochromanol-8.[1] Furthermore, this side chain can undergo extensive metabolic modifications, including oxidation to form alcohols, aldehydes, ketones, and carboxylic acids.[1] These modifications often result in metabolites with distinct biological activities, including potent anti-inflammatory and anti-carcinogenic properties.[2]

Stereochemistry at C-2: The Chiral Gatekeeper

The C-2 position of the chromanol ring is a chiral center. In nature, the biosynthesis of tocopherols is highly stereospecific, yielding exclusively the R-configuration at C-2.[1] Synthetic preparations, unless controlled, will produce a racemic mixture of all possible stereoisomers. This is of profound biological importance, as cellular transport proteins, such as the α-tocopherol transfer protein (α-TTP), exhibit high specificity for the natural (2R)-stereoisomer of α-tocopherol, effectively filtering out other forms.

Biosynthesis: Nature's Blueprint for Chromanols

The natural production of tocochromanols in photosynthetic organisms provides insight into the origin of their core structure. The pathway is a convergence of two major metabolic routes:

-

Shikimate Pathway: Produces p-hydroxyphenylpyruvate (HPP), which is converted to homogentisic acid (HGA). HGA forms the aromatic head group of the molecule.

-

Isoprenoid Pathway (DOXP Pathway): Generates the isoprenoid side chains, such as phytyl diphosphate (for tocopherols) or geranylgeranyl diphosphate (for tocotrienols).

A key enzymatic step involves the condensation of HGA with the isoprenoid diphosphate, followed by cyclization catalyzed by a tocopherol cyclase to form the chromanol ring.[1] Subsequent methylation steps determine whether the final product is the α, β, γ, or δ form.

Figure 2: Simplified biosynthetic pathway for α-tocopherol formation.

Synthetic Strategies: Engineering Novel Chromanols

While nature provides a vast library, synthetic chemistry is essential for accessing novel structures with tailored properties for drug development. Stereoselective synthesis is a critical challenge, aiming to mimic the stereopurity of natural compounds.[7][8]

Key Synthetic Challenge: Controlling the C-2 Stereocenter

Creating the chiral chroman ring with high enantioselectivity is a central goal. Transition metal catalysis and organocatalysis are powerful strategies to achieve this.[9] A domino Michael/hemiacetalization reaction is a particularly elegant approach.[10]

Experimental Protocol: Organocatalytic Domino Synthesis of a Chiral Chroman Core

This protocol describes a general method for the stereoselective synthesis of a functionalized chroman, inspired by established organocatalytic methodologies.[10] The causality behind this choice is the ability of chiral organocatalysts to create a specific chiral environment, guiding the reactants to form one enantiomer preferentially.

Objective: To synthesize a cis-3,4-disubstituted chroman derivative with high diastereoselectivity and enantioselectivity.

Materials:

-

(E)-2-(2-nitrovinyl)phenol (Substrate A)

-

An aliphatic aldehyde (e.g., propanal) (Substrate B)

-

Modularly Designed Organocatalyst (MDO): Cinchona alkaloid derivative (e.g., quinidine-derived amine) and an amino acid (e.g., L-proline)

-

Toluene (Anhydrous)

-

Dichloromethane (DCM, Anhydrous)

-

Triethylsilane (Et3SiH)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Catalyst Preparation (Self-Assembly):

-

In a dry, inert atmosphere flask, dissolve the cinchona alkaloid derivative (10 mol%) and the amino acid co-catalyst (10 mol%) in anhydrous toluene.

-

Stir the mixture for 30 minutes at room temperature to allow for the self-assembly of the modular organocatalyst. Rationale: This pre-formation ensures the active catalytic species is present before the introduction of reactants.

-

-

Domino Michael/Hemiacetalization Reaction:

-

To the catalyst solution, add the (E)-2-(2-nitrovinyl)phenol (1.0 equivalent).

-

Add the aliphatic aldehyde (1.5 equivalents) dropwise over 5 minutes.

-

Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The chiral amine catalyst activates the aldehyde to form an enamine, which then undergoes a stereoselective Michael addition to the nitrovinylphenol. The subsequent intramolecular hemiacetalization is also guided by the catalyst, setting the two adjacent stereocenters.

-

-

Work-up and Isolation of Hemiacetal Intermediate:

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the transient hemiacetal product (a dihydroxylated chroman derivative). Self-Validation: Characterize the intermediate by ¹H NMR to confirm the cis-diastereoselectivity based on coupling constants.

-

-

Dehydroxylation to Final Chroman Product:

-

Dissolve the purified hemiacetal intermediate in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

Add triethylsilane (3.0 equivalents) followed by the slow, dropwise addition of boron trifluoride diethyl etherate (2.0 equivalents). Rationale: This is a reductive dehydroxylation step that removes the hemiacetal hydroxyl group to yield the stable chroman ring while preserving the stereochemistry established in the domino reaction.[10]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Final Purification and Characterization:

-

Purify the final product by flash column chromatography.

-

Self-Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

-

Figure 3: Workflow for the stereoselective synthesis of a chroman derivative.

Structure-Activity Relationships and Therapeutic Potential

The structural diversity of 6-hydroxy-chromanols and -chromenols translates directly into a wide spectrum of biological activities, making them attractive lead structures in drug discovery.[2][5]

| Class/Modification | Key Structural Feature | Primary Biological Activity | Example |